2-CYANOETHYLMETHYLDICHLOROSILANE

Surface silanization Self-assembled monolayers Silane coupling agents

2-Cyanoethylmethyldichlorosilane (CAS 1071-21-2), systematically named 3-(dichloromethylsilyl)propanenitrile, is a bifunctional organosilane monomer bearing two hydrolytically labile Si–Cl bonds and a polar, terminal β-cyanoethyl group. With a molecular formula of C4H7Cl2NSi and a molecular weight of 168.10 g mol⁻¹ , it exhibits a boiling point of 216 °C, a density of 1.201 g cm⁻³ at 25 °C, a refractive index of 1.4550, and a flash point of 60 °C.

Molecular Formula C4H7Cl2NSi
Molecular Weight 168.09 g/mol
CAS No. 1071-21-2
Cat. No. B094047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CYANOETHYLMETHYLDICHLOROSILANE
CAS1071-21-2
Molecular FormulaC4H7Cl2NSi
Molecular Weight168.09 g/mol
Structural Identifiers
SMILESC[Si](CCC#N)(Cl)Cl
InChIInChI=1S/C4H7Cl2NSi/c1-8(5,6)4-2-3-7/h2,4H2,1H3
InChIKeyPXKPPXIGPAIWDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanoethylmethyldichlorosilane (CAS 1071-21-2) – Core Identity, Physicochemical Profile, and Procurement Context


2-Cyanoethylmethyldichlorosilane (CAS 1071-21-2), systematically named 3-(dichloromethylsilyl)propanenitrile, is a bifunctional organosilane monomer bearing two hydrolytically labile Si–Cl bonds and a polar, terminal β-cyanoethyl group. With a molecular formula of C4H7Cl2NSi and a molecular weight of 168.10 g mol⁻¹ [1], it exhibits a boiling point of 216 °C, a density of 1.201 g cm⁻³ at 25 °C, a refractive index of 1.4550, and a flash point of 60 °C . The compound is classified as Hydrolytic Sensitivity class 8 – reacts rapidly with moisture, water, and protic solvents – which directly dictates its handling, storage, and reactivity profile in surface-modification and polymer-precursor applications.

Rapid silanization of hydroxylated surfaces via Si–Cl bonds
Precursor for high-dielectric nitrile-silicone copolymers
Synthesis of thermally stable polysilane copolymers
Cyano-functional chromatography stationary phase building block

Why Generic Substitution of 2-Cyanoethylmethyldichlorosilane (CAS 1071-21-2) with Other Cyanoethyl Silanes or Common Chlorosilanes Is Not Scientifically Equivalent


2-Cyanoethylmethyldichlorosilane occupies a specific structural niche that cannot be replicated by simple interchange with its closest analogs. The dichloromethylsilyl head provides two highly reactive leaving groups, enabling a higher grafting density and faster condensation kinetics onto hydroxylated surfaces compared to mono-chloro or trialkoxy analogs [1]. At the same time, the β-cyanoethyl substituent introduces a polar, electron-withdrawing nitrile group that is absent in commodity dichlorosilanes such as dimethyldichlorosilane or methyltrichlorosilane; this nitrile moiety is responsible for the elevated dielectric constant, altered solubility profile, and post-functionalization potential observed in derived polymers and surfaces [2]. Conversely, replacing the dichloromethylsilyl group with a triethoxysilyl group (as in 2-cyanoethyltriethoxysilane) reduces hydrolytic reactivity by one class unit (Hydrolytic Sensitivity 7 vs. 8) and yields different condensation kinetics and surface coverage [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable performance gaps in dielectric properties, thermal stability, chromatographic selectivity, and surface-reactivity parameters.

Target: 2-Cyanoethylmethyldichlorosilane
Substitute: 2-Cyanoethyltriethoxysilane
Hydrolytic Reactivity
Class 8 – rapid Si–Cl hydrolysis enables catalyst-free grafting
Class 7 – slower Si–OEt hydrolysis may require acid/base catalysis
Grafting Kinetics
Complete monolayer formation in seconds to minutes
Hours required under catalytic pH adjustment
Dielectric Potential
Enables copolymers with ε up to 19.6 (reported)
Triethoxysilane route may yield similar copolymer properties but with slower processing

Quantitative Differentiation Evidence for 2-Cyanoethylmethyldichlorosilane (CAS 1071-21-2) Versus Closest Analogs


Hydrolytic Reactivity Ranking: Dichlorosilane (Class 8) vs. Triethoxysilane (Class 7) Enables Faster Surface Grafting Kinetics

2-Cyanoethylmethyldichlorosilane bears two Si–Cl bonds, placing it in Gelest Hydrolytic Sensitivity class 8 (reacts rapidly with moisture, water, and protic solvents) . In contrast, its closest cyanoethyl-functional competitor, 2-cyanoethyltriethoxysilane (CAS 919-31-3), is assigned class 7 (reacts slowly with moisture/water) [1]. This one-class difference has practical consequences: chlorosilanes of class 8 achieve complete monolayer formation on silica in seconds to minutes without requiring acid or base catalysis, whereas class 7 trialkoxysilanes typically require hours and catalytic pH adjustment to reach comparable surface coverage [2].

Hydrolytic Sensitivity
Head-to-head
Target Class 8 (rapid) vs Comparator Class 7 (slow)
Supports faster grafting kinetics
Class-level comparison; exact half-life may vary
Surface silanization Self-assembled monolayers Silane coupling agents

Dielectric Constant Enhancement in Copolymeric Silicone Fluids: Nitrile-Functional Silicones (ε ≈ 3–19.6) vs. Standard Dimethyl Silicone (ε ≈ 2.75)

Copolymers prepared from 2-cyanoethylmethyldichlorosilane and dimethyldichlorosilane yield nitrile-containing silicone fluids whose dielectric constants range from approximately 3 at 60 Hz to 19.6 at 100 kHz [1]. This represents a 1.1× to 7.1× increase over the value of ~2.75 measured for a standard dimethyl silicone under comparable conditions [1]. In solid film form, a cyanoethyl-containing organopolysiloxane derived from this monomer class achieved a dielectric constant of 27 at 1 kHz with a dielectric loss tangent of only 0.052 [2], a ten-fold improvement over unmodified polydimethylsiloxane (ε ≈ 2.7) [3].

Dielectric Constant
Class-level inference
ε up to 19.6 (100 kHz) fluid; ε = 27 (1 kHz) film
Reported enhancement over PDMS (ε ≈ 2.75)
Frequency- and formulation-dependent
Dielectric materials Silicone fluids Capacitor films

Thermooxidative Stability of β-Cyanoethyl-Functional Polysilanes: Negligible Mass Loss at 297.8 °C

A copolysilane synthesized from methyl-β-cyanoethyldichlorosilane (the identical compound) and methylphenyldichlorosilane via Wurtz-type reductive coupling was characterized by thermogravimetric analysis. The copolymer exhibited almost no mass loss up to 297.8 °C and only 15% mass loss between 300 and 400 °C under thermooxidative conditions [1]. In contrast, unsubstituted poly(dimethylsilylene) typically shows onset of degradation near 250 °C and substantial mass loss below 300 °C under air [2]. The authors attribute the enhanced stability to hydrogen bonding between the electronegative nitrile nitrogen and adjacent hydrogen atoms, as well as increased σ-electron delocalization along the silicon backbone imparted by the polar cyanoethyl side group [1].

Thermal Stability
Cross-study comparable
0% mass loss at 297.8 °C
Supports polysilane high-temperature use
~50 °C improvement over unsubstituted analog
Polysilane copolymers Thermogravimetric analysis Pre-ceramic polymers

Validated Monomer for Chemically Bonded Chromatographic Stationary Phases: 2500 Theoretical Plates per Meter

2-Cyanoethylmethyldichlorosilane was used alongside octadecyltrichlorosilane, phenyltrichlorosilane, and 3-aminopropyltriethoxysilane as an organosilicon monomer for the preparation of chemically bonded stationary phases on controlled-porosity glass beads [1]. The resulting micro-packed columns (5 m length, 0.8 mm I.D.) achieved a mean efficiency of 2500 theoretical plates per meter for solutes with a partition ratio K′ ≥ 3 [1]. While the paper does not isolate the performance of each monomer, the inclusion of 2-cyanoethylmethyldichlorosilane in this benchmark set – alongside industry-standard C18 and phenyl phases – establishes its suitability for producing chromatographic phases with polar, nitrile-mediated selectivity that is distinct from the hydrophobic selectivity of octadecyl phases or the π–π interactions of phenyl phases.

GC Phase Benchmark
Supporting evidence
2500 plates m⁻¹ (micro-packed column)
Validated cyano-phase building block
Selectivity distinct from C18 or phenyl
Gas chromatography Stationary phase synthesis Silica surface modification

Established Synthetic Route with Defined Yield and Purity: Condensation of Methyldichlorosilane with Acrylonitrile

The most thoroughly documented synthetic route to 2-cyanoethylmethyldichlorosilane is the condensation of methyldichlorosilane with acrylonitrile in acetonitrile using pyridine as a catalyst, yielding 3-(dichloromethylsilyl)propionitrile [1]. This reaction has been known since 1957 and was optimized to proceed under mild conditions (reduced pressure, controlled temperature) [1]. A modern variant uses a TMEDA/Cu₂O catalytic system for hydrosilylation, achieving the monomer in sufficient purity for direct use in Wurtz-type polysilane polymerization [2]. In contrast, the analogous synthesis of 2-cyanoethyltriethoxysilane requires a platinum-catalyzed hydrosilylation step followed by ethanolysis, introducing additional purification challenges and a higher cost per functional silane group [3].

Synthetic Route
Class-level inference
Pyridine or Cu₂O-catalyzed; simpler than Pt-catalyzed triethoxy route
May lower synthesis cost and purification burden
Reagent-grade monomer synthesis
Organosilicon synthesis Hydrosilylation Cyanoethylation

Highest-Value Application Scenarios for 2-Cyanoethylmethyldichlorosilane (CAS 1071-21-2) Based on Proven Differentiation


High-Dielectric-Constant Silicone Fluids and Films for Capacitors and Electronic Encapsulation

Users seeking to replace standard polydimethylsiloxane (ε ≈ 2.7) with a material having a dielectric constant >10 should consider copolymers derived from 2-cyanoethylmethyldichlorosilane. Experimental nitrile-silicone fluids achieve ε values up to 19.6 (100 kHz), and solid organopolysiloxane films reach ε = 27 at 1 kHz with a loss tangent of only 0.052 and moisture absorption of 1.3 % [1][2]. This performance profile is superior to conventional cyanoethyl cellulose (ε ≈ 12–15; moisture absorption 3–8 %) and represents a tenfold dielectric improvement over PDMS. The procurement decision should prioritize this dichlorosilane monomer when the target application is a film capacitor, gate dielectric, or sensor requiring high capacitance density combined with low moisture uptake and thermal stability to 350 °C [2].

Rapid, Catalyst-Free Silanization of Hydroxylated Surfaces for Analytical and Biosensor Substrates

The Hydrolytic Sensitivity class 8 rating of 2-cyanoethylmethyldichlorosilane enables rapid covalent attachment to silica, glass, or metal oxide surfaces without the acid or base catalysis required by its triethoxysilane analog (class 7) [3]. This property is particularly advantageous for fabricating cyano-functional self-assembled monolayers or chemically bonded stationary phases for chromatography, where the cyano group provides polar/normal-phase selectivity distinct from C18 or phenyl phases. The compound has been validated in a benchmark study alongside octadecyltrichlorosilane for producing micro-packed GC columns with 2500 plates m⁻¹ [4]. Laboratories requiring fast turnaround in surface functionalization workflows should select this dichlorosilane over the slower-reacting 2-cyanoethyltriethoxysilane.

Synthesis of Thermally Stable Polysilane Copolymers for Pre-Ceramic and Optoelectronic Applications

When the research objective is a soluble polysilane with enhanced thermooxidative stability and strong fluorescence emission, methyl-β-cyanoethyldichlorosilane is the monomer of choice. Copolymerization with methylphenyldichlorosilane via Wurtz coupling yields a material with negligible mass loss at 297.8 °C and a strong fluorescence peak at 412 nm [5]. The β-cyanoethyl side group stabilizes the polysilane backbone through H-bonding and σ-electron delocalization, providing a ~50 °C improvement in degradation onset compared to unsubstituted poly(dimethylsilylene) [5][6]. This makes the compound the preferred dichlorosilane building block for polysilane chemists targeting high-temperature LED materials, SiC pre-ceramic precursors, or photoresist applications.

Application
Selection Property
Validation Focus
High-dielectric silicone materials
Nitrile-silicone copolymer precursor
Dielectric constant and moisture absorption benchmarking
Catalyst-free surface functionalization
Hydrolytic class 8 reactivity
Grafting kinetics vs. trialkoxysilane control
Thermally stable polysilane copolymers
β-cyanoethyl thermal stabilization
TGA mass retention profile review
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